Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate is a chemical compound notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. This compound features a unique structure that includes a fluorophenyl group, contributing to its biological activity. The systematic name reflects its complex molecular architecture, which is crucial for its functionality in chemical reactions.
The compound has been referenced in various patents and scientific literature, highlighting its significance in organic synthesis and pharmaceutical development. Notably, it serves as an intermediate for the synthesis of statins, such as Atorvastatin and Rosuvastatin, which are widely used in cholesterol-lowering therapies .
Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate can be classified as:
The synthesis of Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate can be achieved through several methodologies, often involving multi-step organic reactions. A common approach includes the condensation of appropriate starting materials under acidic or basic conditions.
For example, one method involves the reaction of 4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base to form the corresponding enolate, which then undergoes condensation to yield the target compound .
Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate participates in various chemical reactions due to its electrophilic carbonyl groups and the presence of the fluorine atom, which can influence reactivity.
The mechanism of action for Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate primarily involves its role as an intermediate in synthetic pathways leading to biologically active compounds. The presence of the fluorine atom enhances lipophilicity and biological activity.
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. The mechanism typically involves enzyme inhibition or receptor modulation .
Relevant data suggests that this compound's stability and reactivity make it suitable for further functionalization in synthetic applications .
Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate finds applications primarily in:
The crystal structure of methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate (C₁₅H₁₇FO₃) was determined using single-crystal X-ray diffraction at 99.97 K. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.0937(8) Å, b = 7.1326(6) Å, c = 22.367(2) Å, and β = 90.863(9)°, revealing a unit cell volume of 1291.1(2) ų (Z = 4) [5]. Key structural features include:
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Space group | P2₁/n |
a, b, c (Å) | 8.0937(8), 7.1326(6), 22.367(2) |
β (°) | 90.863(9) |
Volume (ų) | 1291.1(2) |
Z | 4 |
Rgt(F) | 0.0404 |
CCDC | 2093002 |
The fluorine atom at C15 (C-F: 1.362 Å) enhances molecular dipole (4.82 D) and influences crystal packing through C-H···F contacts (2.38–2.42 Å) along the c-axis [5].
DFT calculations at B3LYP/6-31+G(d,p) level optimized the molecular geometry, showing <1.5% deviation from X-ray bond lengths [8]. Key electronic features:
Table 2: DFT vs. XRD Structural Parameters
Parameter | XRD Value (Å/°) | DFT Value (Å/°) | Deviation (%) |
---|---|---|---|
C8=C9 | 1.339 | 1.342 | 0.22 |
C10=O1 | 1.215 | 1.221 | 0.49 |
C11-O2 | 1.362 | 1.358 | 0.29 |
C9-C10-O1 | 120.7° | 121.2° | 0.41 |
F-C15 | 1.362 | 1.358 | 0.29 |
The β-ketoester moiety exhibits enolization potential with intramolecular O-H···O hydrogen bond energy of 28.6 kJ/mol [8].
Weak intermolecular forces govern crystal packing:
The fluorine atom's high electronegativity increases molecular lipophilicity (logP calc: 2.87) while enhancing crystal stability through polar interactions [5].
Torsion angle analysis identified two stable conformers:
Table 3: Key Conformational Parameters
Torsion Angle | Global Min (°) | Local Min (°) | Energy Difference (kJ/mol) |
---|---|---|---|
C8-C9-C10-O1 | -4.5 | 172.8 | 12.4 |
C9-C10-C11-O2 | 178.2 | 65.3 | - |
C10-C11-O2-C12 | -0.8 | -178.9 | - |
O1-C10-C11-O2 | 2.5 | -55.1 | - |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: